molecular formula C9H17NO4 B555033 L-Glutamic acid 5-tert-butyl ester CAS No. 2419-56-9

L-Glutamic acid 5-tert-butyl ester

Cat. No. B555033
CAS RN: 2419-56-9
M. Wt: 203.24 g/mol
InChI Key: OIOAKXPMBIZAHL-LURJTMIESA-N
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Description

L-Glutamic acid 5-tert-butyl ester (Glu-5-tBu) is an important molecule in biochemistry and physiology. It is a derivative of the amino acid glutamic acid, and is used in a variety of applications. Glu-5-tBu is used in various scientific research areas, such as enzymology, protein folding, and drug design. It is also used in laboratory experiments, as a reagent for various reactions.

Scientific research applications

  • L-Glutamic acid 5-tert-butyl ester has been used in the synthesis of oligo(gamma-glutamyl) conjugates of N10-propargyl-5,8-dideazafolic acid, which are potent inhibitors of human thymidylate synthase, an enzyme important in DNA synthesis. The tert-butyl group was used as a carboxyl protecting group to prevent gamma to alpha transpeptidation, a common problem in peptide synthesis (Pawełczak et al., 1989).

  • It has been involved in the synthesis of cis-5-hydroxy-L-pipecolic acid from Z-Glu-OMe, demonstrating its versatility as a chiral building block (Adams et al., 1996).

  • The compound exhibits pronounced convulsant effects in mice and rats, which is different from other glutamate esters known for their anticonvulsant properties, suggesting specific pharmacological properties (Freed et al., 1985).

  • It serves as a building block in the preparation of bifunctional DTPA-like ligands, useful in chelating subunits for complexation of metal ions, highlighting its potential in bioconjugate chemistry (Anelli et al., 1999).

  • L-Glutamic acid 5-tert-butyl ester has been used in the synthesis of enantiopure 5-tert-butylprolines, indicating its use in stereochemistry and synthesis of novel amino acids (Beausoleil et al., 1996).

  • Its derivative, a fullerene-functionalized amino acid, was used for solid-phase peptide synthesis, showing potential in materials science and nanotechnology (Pellarini et al., 2001).

  • The compound is also mentioned in studies related to peptide synthesis and the preparation of stereocontrolled, chiral analogs of nylon (Orgueira & Varela, 1997).

  • In materials chemistry, it is involved in the self-assembled structure formation of modified amino acids, underlining its importance in the design of novel nanoarchitectures (Gour et al., 2021).

properties

IUPAC Name

(2S)-2-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4/c1-9(2,3)14-7(11)5-4-6(10)8(12)13/h6H,4-5,10H2,1-3H3,(H,12,13)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIOAKXPMBIZAHL-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70426672
Record name L-Glutamic acid 5-tert-butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Glutamic acid 5-tert-butyl ester

CAS RN

2419-56-9
Record name 5-(1,1-Dimethylethyl) hydrogen L-glutamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2419-56-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Glutamic acid 5-tert-butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Glutamic acid, 5-(1,1-dimethylethyl) ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.106.366
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
68
Citations
M Thirunavukkarasu, G Balaji, P Prabakaran… - Journal of Molecular …, 2022 - Elsevier
… In this study, the solvation effects, structural characterization, and biological properties of the Fmoc-L-glutamic acid 5-tert-butyl ester (Fmoc-L-Glu(OtBu)) were described with …
Number of citations: 10 www.sciencedirect.com
M Tomita, Y Motomura, H Kitahara, Y Yoshiki… - Journal of bioscience …, 1999 - Elsevier
… Also, L-glutamic acid 5-tert-butyl ester could not be dissolved in the reaction mixture, and thus could not form sediment. The sediment-forming activity of L-glutamic acid 5-n-butyl ester …
Number of citations: 6 www.sciencedirect.com
N Gour, B Koshti, S Naskar, V Kshtriya, H Narode - 2021 - chemrxiv.org
We report the self-assembled structure formed by Fmoc protected charge single amino acid Fmoc-L-glutamic acid 5-tert-butyl ester (Fmoc-Glu(OtBu)-OH), Fmoc-L-aspartic acid 4-tert-…
Number of citations: 2 chemrxiv.org
L Shan, X Shan, T Zhang, K Zhai, G Gao, XY Chen… - RSC …, 2016 - pubs.rsc.org
… We developed new ligand-mediated prodrugs, namely, PTX conjugated with Fmoc-L-glutamic acid 5-tert-butyl ester (linker) and transferrin (Tf, ligand/carriers), to specifically target …
Number of citations: 8 pubs.rsc.org
S Butini, M Brindisi, S Brogi, S Maramai, E Guarino… - pstorage-acs-6854636.s3 …
… The synthesis of the peptide moiety 12 needed for the convergent synthetic strategy to 2a and 2b,c (see Scheme 2) starts from Fmoc-L-glutamic acid 5-tert-butyl ester (9) which was …
KT Shih, YY Huang, CY Yang, MF Cheng, YW Tien… - Plos one, 2020 - journals.plos.org
… N-Boc-L-glutamic acid 5-tert-butyl ester, tert-butanol, and 1 M borane/THF complex were … N-Boc-L-glutamic acid 5-tert-butyl ester ((S)-4) was selected as an alternative starting material …
Number of citations: 4 journals.plos.org
AFM Noisier, J García, IA Ionuţ… - Angewandte Chemie, 2017 - Wiley Online Library
… -butyl-l-serine (Ser(tBu)), N ϖ -(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-l-arginine (Arg(Pbf)), N ϵ -tert-butyloxycarbonyl-l-lysine (Lys(Boc)), l-glutamic acid 5-tert-butyl ester (…
Number of citations: 135 onlinelibrary.wiley.com
B Li, Y Wu, W Zhang, S Zhang, N Shao, W Zhang… - Biomaterials …, 2019 - pubs.rsc.org
… β-Gal and L-glutamic acid 5-tert-butyl-ester were purchased from Shanghai Aladdin Bio-Chem Technology Co., Ltd and the latter was purified using a SepaBean machine equipped …
Number of citations: 14 pubs.rsc.org
YL Sebyakin, UA Budanova, OO Koloskova… - Nanotechnologies in …, 2009 - Springer
Here we report the synthesis of an array of new lipid-like nonvirus transfection mediators. The polar part of cationic amphiphiles is represented by OrnGlu, LysGlu, and ArgGlu dipeptides…
Number of citations: 3 link.springer.com
R Casier, J Duhamel - Macromolecules, 2020 - ACS Publications
… ), N,N′-diisopropylcarbodiimide (DIC, Sigma, 99%), N,N-diisopropylethylamine (DIPEA, Sigma, 99.5%), dimethyl sulfoxide (DMSO, Sigma, ≥99.9%), d,l-glutamic acid 5-tert-butyl ester (…
Number of citations: 10 pubs.acs.org

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